4-(2,3-Dimethylphenyl)-2-nitrophenol
Description
4-(2,3-Dimethylphenyl)-2-nitrophenol is an aromatic compound featuring a phenol backbone substituted with a nitro group at the ortho position (C2) and a 2,3-dimethylphenyl group at the para position (C4). The nitro group confers strong electron-withdrawing effects, while the methyl substituents on the phenyl ring may enhance lipophilicity and steric hindrance .
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNBWQZLOBWMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686228 | |
| Record name | 2',3'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-74-3 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′,3′-dimethyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261973-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-2-nitrophenol typically involves nitration of 2,3-dimethylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Dimethylphenyl)-2-nitrophenol may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2,3-Dimethylphenyl)-2-aminophenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic and nitro groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-2-nitrophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly influence melting points (mp), solubility, and stability. Below is a comparative analysis of nitrophenol derivatives:
Key Observations :
- Amino vs. Nitro Substitution: Amino groups increase hydrogen bonding (higher mp), while nitro groups dominate electronic effects (e.g., acidity).
- Halogenated Derivatives : Chlorine and fluorine substituents enhance electrophilicity, influencing reactivity in substitution reactions .
- Steric Effects : Bulky groups like 2,3-dimethylphenyl (in the target compound) may reduce solubility in polar solvents compared to smaller substituents .
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